N-(1H-indazol-5-yl)-3-oxobutanamide
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Overview
Description
N-(1H-indazol-5-yl)-3-oxobutanamide is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring. Compounds containing the indazole moiety have been found to exhibit a wide range of biological activities, making them of significant interest in medicinal chemistry .
Preparation Methods
One common method for synthesizing indazoles involves the cyclization of o-haloaryl-N-tosylhydrazones using a copper catalyst . Another method includes the Ag-catalyzed nitration-annulation with tert-butyl nitrite . For the specific synthesis of N-(1H-indazol-5-yl)-3-oxobutanamide, the reaction conditions often involve the use of solvents like DMSO and the presence of oxygen as the terminal oxidant .
Chemical Reactions Analysis
N-(1H-indazol-5-yl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the indazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(1H-indazol-5-yl)-3-oxobutanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Due to its biological activity, it is being explored for its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(1H-indazol-5-yl)-3-oxobutanamide involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, resulting in changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N-(1H-indazol-5-yl)-3-oxobutanamide can be compared with other indazole derivatives such as:
N-hydroxypropenamides bearing indazole moieties: These compounds also act as HDAC inhibitors but may have different potency and selectivity profiles.
Indazole-containing antihypertensive agents: These compounds are used for their cardiovascular effects.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-(1H-indazol-5-yl)-3-oxobutanamide |
InChI |
InChI=1S/C11H11N3O2/c1-7(15)4-11(16)13-9-2-3-10-8(5-9)6-12-14-10/h2-3,5-6H,4H2,1H3,(H,12,14)(H,13,16) |
InChI Key |
FWWRJJWNAJGJBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC2=C(C=C1)NN=C2 |
Origin of Product |
United States |
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